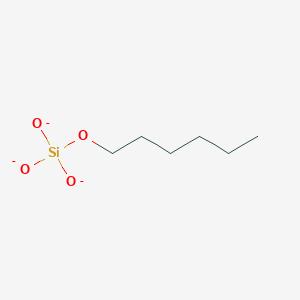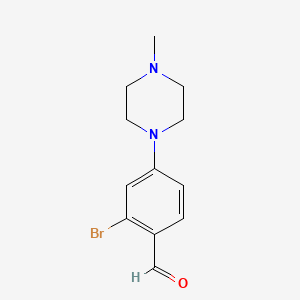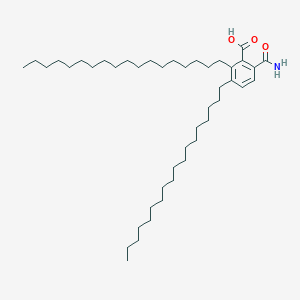![molecular formula C24H48O4 B12341013 Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- CAS No. 96459-08-4](/img/structure/B12341013.png)
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is a chemical compound with the molecular formula C24H48O4. It is a type of ether, specifically a polyether, which contains a long hydrophobic alkyl chain and a hydrophilic polyether chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- typically involves the reaction of 9-octadecen-1-ol with ethylene oxide. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of 9-octadecen-1-ol under basic conditions. The reaction is usually carried out in the presence of a catalyst such as potassium hydroxide (KOH) at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors where the reactants are fed continuously, and the product is removed continuously. This method ensures a steady supply of the compound and allows for better control over the reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Scientific Research Applications
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various organic reactions.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic parts at the interface. This property makes it effective in emulsifying, solubilizing, and stabilizing various formulations .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Another polyether with similar surfactant properties but a shorter hydrophobic chain.
2-(9-Octadecen-1-yloxy)ethanol: A simpler ether with a single ethylene oxide unit.
2-[2-(9-Octadecen-1-yloxy)ethoxy]ethanol: Contains two ethylene oxide units, making it slightly more hydrophilic than the target compound.
Uniqueness
Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]- is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications. Its longer polyether chain provides better solubilizing capabilities compared to similar compounds .
Properties
CAS No. |
96459-08-4 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9+ |
InChI Key |
KGULFLCOPRYBEV-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


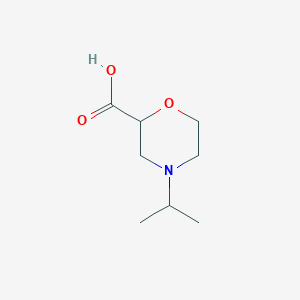

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340939.png)
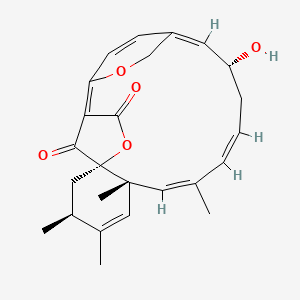

![ethyl N-[(2Z)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340965.png)
![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)

![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)
